3-Bromo-4-methoxyaniline;phosphoric acid
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Overview
Description
3-Bromo-4-methoxyaniline is an organic compound with the molecular formula C7H8BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a methoxy group at the fourth position. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is commonly used in various industrial and laboratory applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxyaniline typically involves the bromination of 4-methoxyaniline. One common method is to react 4-methoxyaniline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
For industrial production, the process may involve the use of p-nitrochlorobenzene as the starting material. This compound undergoes a series of reactions, including nitration, reduction, and bromination, to yield 3-Bromo-4-methoxyaniline .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxyaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the reaction with sodium methoxide to form 4-methoxyaniline.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which is then brominated to form the final product.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or other solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other oxidizing agents.
Major Products Formed
Substitution: 4-Methoxyaniline.
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-Bromo-4-methoxyaniline from nitro precursors.
Scientific Research Applications
3-Bromo-4-methoxyaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxyaniline involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and methoxy groups play a crucial role in determining the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyaniline: Similar structure but with different positions of the bromine and methoxy groups.
3-Bromo-4-methoxyphenol: Similar structure but with a hydroxyl group instead of an amino group.
4-Methoxyaniline: Lacks the bromine substitution.
Uniqueness
3-Bromo-4-methoxyaniline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
192377-76-7 |
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Molecular Formula |
C7H11BrNO5P |
Molecular Weight |
300.04 g/mol |
IUPAC Name |
3-bromo-4-methoxyaniline;phosphoric acid |
InChI |
InChI=1S/C7H8BrNO.H3O4P/c1-10-7-3-2-5(9)4-6(7)8;1-5(2,3)4/h2-4H,9H2,1H3;(H3,1,2,3,4) |
InChI Key |
UOIOLTHHVMCMTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Br.OP(=O)(O)O |
Origin of Product |
United States |
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